molecular formula C17H18N2O B14923433 (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B14923433
M. Wt: 266.34 g/mol
InChI Key: KFPFZDPTOOPYPB-ZHACJKMWSA-N
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Description

(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the enone structure: The enone structure can be formed through aldol condensation or related reactions.

    Cyclopropyl group addition: The cyclopropyl group can be added through cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one: can be compared with other enones and pyrazole derivatives.

    Similar enones: Compounds with similar enone structures but different substituents.

    Similar pyrazole derivatives: Compounds with pyrazole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18N2O/c1-12-16(10-11-17(20)14-8-9-14)13(2)19(18-12)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3/b11-10+

InChI Key

KFPFZDPTOOPYPB-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3CC3

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3CC3

Origin of Product

United States

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